
2-(2-Naphthyl)-2-bora-2,3-dihydro-1H-perimidine
Vue d'ensemble
Description
2-Naphthol, also known as β-naphthol, is an important starting material that has drawn great attention in various organic transformations . It is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position .
Synthesis Analysis
2-Naphthol has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .
Molecular Structure Analysis
2-Naphthol is made of two aromatic compounds. It has 10 carbon atoms, 8 hydrogen atoms, and one oxygen atom. The carbon and hydrogen atoms in naphthol form its two benzene rings .
Chemical Reactions Analysis
The unique reactivity of 2-naphthol, along with its easy accessibility and handling, moisture stability, and low cost, makes it a fascinating candidate for organic chemists . It has been tremendously utilized in multicomponent reaction approaches for the construction of diverse N/O-containing heterocyclic frameworks .
Physical And Chemical Properties Analysis
2-Naphthol is a fluorescent colorless (or occasionally yellow) crystalline solid . It has a molecular formula of C10H8O and a melting point of 122 °C .
Applications De Recherche Scientifique
Fluorescent Chemosensors for Metal Ions Detection
One notable application of perimidine derivatives is in the development of fluorescent chemosensors for the selective detection of metal ions, such as copper (Cu2+). For instance, a study highlighted the synthesis of two new molecules based on perimidine structure, which exhibited selective binding to Cu2+ ions with fluorescence enhancement, showcasing their potential as sensitive probes for metal ion detection in environmental and biological contexts (Ge et al., 2020).
Photochemical Properties
Research on perimidine derivatives also explores their unique photochemical properties. One study synthesized derivatives to investigate their light sensitivity, revealing that certain substitutions on the perimidine core could undergo specific photochemical reactions when exposed to visible light, introducing a novel scaffold for light-sensitive applications (Chen, Wei, & Yang, 2013).
Coordination Chemistry
In the field of coordination chemistry, perimidine ligands incorporating fused N-donor heterocyclics have been studied for their ability to form complexes with metals like rhenium. These complexes were characterized using various spectroscopic techniques and single-crystal X-ray analysis, indicating potential for applications in catalysis and material science (Booysen et al., 2016).
Catalysis and Green Chemistry
The synthesis of perimidine derivatives has been achieved using green chemistry principles, employing vitamin B1 as a catalyst. This approach not only provided an eco-friendly synthesis route but also demonstrated the catalytic efficiency of vitamin B1 in promoting such reactions, which could be beneficial for developing sustainable chemical processes (Luo Gen-xiang, 2012).
Molecular Electronics and Fluorescence
Perimidine derivatives have been examined for their potential in molecular electronics and as fluorescent materials. Their high fluorescence quantum yields and the ability to undergo specific electronic transitions make them suitable for applications in OLEDs (Organic Light Emitting Diodes), bio-imaging, and as molecular sensors (Giani et al., 2016).
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry studies have provided insights into the structural, electronic, and reactive properties of perimidine derivatives. For example, density functional theory (DFT) has been applied to investigate the electronic structure and predict reactivity trends, which is crucial for designing new molecules with tailored properties for specific applications (Adole & Yelmame, 2021).
Safety And Hazards
Orientations Futures
2-Naphthol has attracted considerable attention as valuable precursors for the synthesis of diverse heterocyclic compounds in organic synthesis . It is anticipated that this will stimulate researchers to design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .
Propriétés
IUPAC Name |
3-naphthalen-2-yl-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BN2/c1-2-6-16-13-17(12-11-14(16)5-1)21-22-18-9-3-7-15-8-4-10-19(23-21)20(15)18/h1-13,22-23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBWKSOTCUEXGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC5=CC=CC=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Naphthyl)-2-bora-2,3-dihydro-1H-perimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




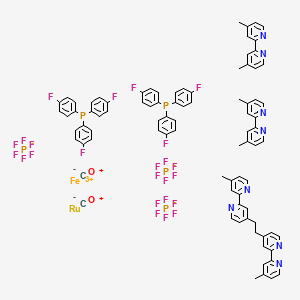

![3,4-dimethoxy-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl]benzamide](/img/structure/B1436121.png)

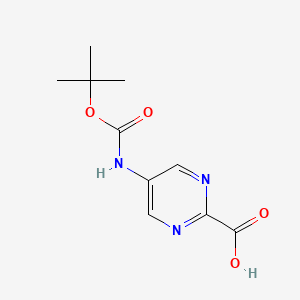
![N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine](/img/structure/B1436131.png)
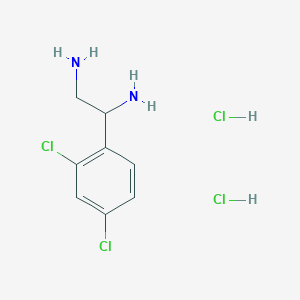
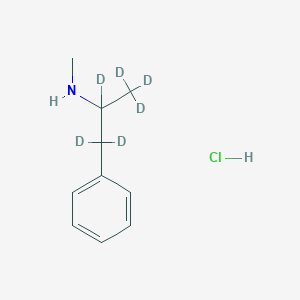
![N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine](/img/structure/B1436134.png)
![5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1436135.png)
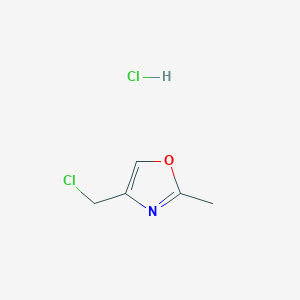
![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine trihydrochloride](/img/structure/B1436138.png)
![Pyrano[3,2-d]thiazole-6,7-diol-d3](/img/structure/B1436139.png)